

# Application Notes and Protocols for the Extraction and Isolation of Picralinal

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## Compound of Interest

Compound Name: *Picralinal*

Cat. No.: *B602800*

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## Introduction

**Picralinal** is a bioactive, picrinine-type monoterpenoid indole alkaloid naturally occurring in plants of the *Alstonia* genus, particularly *Alstonia scholaris* (L.) R. Br, commonly known as the Devil Tree.[1][2][3] This family of compounds has garnered interest for a wide range of pharmacological activities.[4][5] As a key alkaloid from *A. scholaris*, **picralinal** serves as a significant subject for phytochemical and pharmacological research.[3]

These application notes provide detailed protocols for the extraction, isolation, and preliminary characterization of **picralinal** from plant material, specifically the leaves of *Alstonia scholaris*. The methodologies are compiled from published research to guide scientific professionals in obtaining this compound for further study.

## Physicochemical Properties of Picralinal

A summary of the key physical and chemical properties of **picralinal** is presented below. This data is crucial for its identification and characterization.

Property	Value	Reference(s)
Chemical Formula	C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	[6][7][8]
Molar Mass	366.417 g/mol	[2][6][8]
CAS Number	20045-06-1	[2][6][8]
Appearance	Powder	[6][8]
Type of Compound	Indole Alkaloid	[1][8]

## Experimental Protocols

### Protocol 1: Acid-Base Extraction from *Alstonia scholaris* Leaves

This protocol details a classic acid-base extraction method, which is highly effective for isolating alkaloids.

#### 3.1.1 Materials and Equipment

- Dried, powdered leaves of *Alstonia scholaris*
- 1% Hydrochloric Acid (HCl)
- 25% Ammonium Hydroxide (NH<sub>4</sub>OH) solution
- Chloroform (CHCl<sub>3</sub>)
- Whatman filter paper
- Mechanical grinder
- Maceration vessel
- Separatory funnel
- Rotary evaporator

- pH meter or pH strips

### 3.1.2 Plant Material Preparation

- Collect fresh leaves of *Alstonia scholaris*.
- Wash the leaves thoroughly with running water and dry them in the shade at room temperature or in an oven at 40°C for one hour, followed by further drying at room temperature.<sup>[9]</sup>
- Pulverize the completely dried leaves into a fine powder using a mechanical grinder.<sup>[9][10]</sup>
- Sieve the powder (e.g., through a 40-mesh sieve) and store it in an airtight container until use.<sup>[9]</sup>

### 3.1.3 Extraction Procedure

- Macerate 500 g of the powdered leaves in a 1% HCl solution, ensuring the powder is fully submerged. The acidic solution should have a pH of approximately 2.<sup>[9][11]</sup>
- Allow the maceration to proceed overnight at ambient temperature with occasional stirring.<sup>[9][11]</sup>
- After maceration, make the mixture alkaline by slowly adding a 25% NH<sub>4</sub>OH solution until the pH reaches 9. A color change from red wine to black may be observed.<sup>[9][11]</sup>
- Shake the alkaline mixture vigorously and then filter it using Whatman filter paper to separate the marc from the filtrate.<sup>[9][11]</sup>
- Transfer the filtrate to a large separatory funnel and perform a liquid-liquid extraction using chloroform. Extract the aqueous filtrate multiple times with fresh portions of chloroform to ensure complete recovery of the alkaloids.
- Combine all the chloroform extracts.
- Dry the combined chloroform extract by evaporating the solvent, for instance, using a rotary evaporator at a controlled temperature. This will yield a dried crude alkaloid residue.<sup>[9]</sup>

## Protocol 2: Purification by Column Chromatography

This protocol describes the isolation of the target compound from the crude alkaloid extract using silica gel column chromatography.

### 3.2.1 Materials and Equipment

- Crude alkaloid residue (from Protocol 3.1)
- Silica gel (60-120 mesh or similar) for column chromatography
- Hexane (analytical grade)
- Ethyl acetate (analytical grade)
- Glass chromatography column
- Collection tubes or flasks
- Thin-Layer Chromatography (TLC) plates (silica gel coated)
- TLC developing chamber
- UV lamp for visualization

### 3.2.2 Column Preparation and Sample Loading

- Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column to create the stationary phase, avoiding air bubbles.
- Dissolve a known amount of the crude alkaloid residue in a minimal volume of chloroform or the initial mobile phase.
- Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully layer it on top of the packed column.

### 3.2.3 Elution and Fraction Collection

- Begin elution with a non-polar solvent such as 100% hexane.<sup>[9]</sup>

- Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient involves increasing proportions of ethyl acetate in hexane.
- Collect fractions of the eluate (e.g., 10 ml each) in separate test tubes at a consistent flow rate (e.g., 20-25 drops per minute).[\[9\]](#)[\[12\]](#)

### 3.2.4 Fraction Analysis by TLC

- Monitor the separation by spotting the collected fractions onto TLC plates.
- Develop the TLC plates using a mobile phase such as Hexane:Ethyl acetate (14:6 or 65:35 v/v).[\[9\]](#)[\[11\]](#)
- Visualize the spots under a UV lamp.
- Combine the fractions that show a consistent spot with the same R<sub>f</sub> value, corresponding to the target compound, **picralinal**.[\[9\]](#)[\[11\]](#)
- Evaporate the solvent from the combined pure fractions to yield the isolated compound.

## Summary of Quantitative and Characterization Data

The following tables summarize key data points from a representative isolation of an alkaloid, identified as **picralinal**, from *Alstonia scholaris*.

Table 1: Extraction and Isolation Yields

Parameter	Value	Reference(s)
Starting Plant Material	500 g (powdered leaves)	<a href="#">[9]</a> <a href="#">[11]</a>
Crude Chloroform Extract Yield	19.2 g	<a href="#">[9]</a> <a href="#">[12]</a>
Final Yield of Pure Compound	0.4%	<a href="#">[9]</a> <a href="#">[11]</a>

Table 2: Physicochemical and Chromatographic Data

Parameter	Value	Reference(s)
Physical Appearance	Colorless powder	[9][11]
Melting Point (MP)	132-134 °C	[9][11]
TLC Rf Value	0.55	[9][11]
TLC Mobile Phase	Hexane:Ethyl acetate (65:35 v/v)	[9][11]

Table 3: Spectroscopic Characterization Data

Technique	Wavelength/Peak ( $\lambda_{\text{max}}$ / $\text{cm}^{-1}$ )	Solvent/Medium	Reference(s)
UV-Vis Spectroscopy	297 nm	Methanol	[9][11]
Infrared (IR) Spectroscopy	3564, 3315 (N-H Stretch)	KBr	[9][11]
2928, 2831 (C-H, Aliphatic)	KBr	[9][11]	
1464, 1396 (C=C, Aromatic)	KBr	[9][11]	
1260 (C-N Stretch)	KBr	[9][11]	
1259, 1165 (-C-O- Stretch)	KBr	[9][11]	
$^1\text{H}$ NMR Spectroscopy	7.28-8.85 ppm (Aromatic H)	-	[9][11]
6.94-7.04 ppm (Ethylene amino H)	-	[9][11]	
1.57-2.00 ppm (Alcohol H)	-	[9][11]	

## Visualized Workflows

The following diagrams illustrate the experimental and logical workflows involved in the isolation and analysis of **picralinal**.

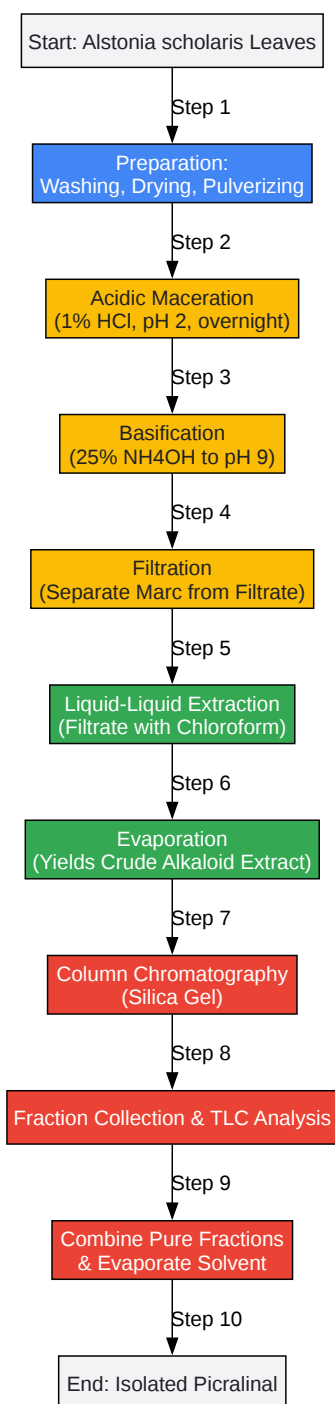


Figure 1: Workflow for Picralinal Extraction and Isolation

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Caption: Workflow for **Picralinal** Extraction and Isolation.

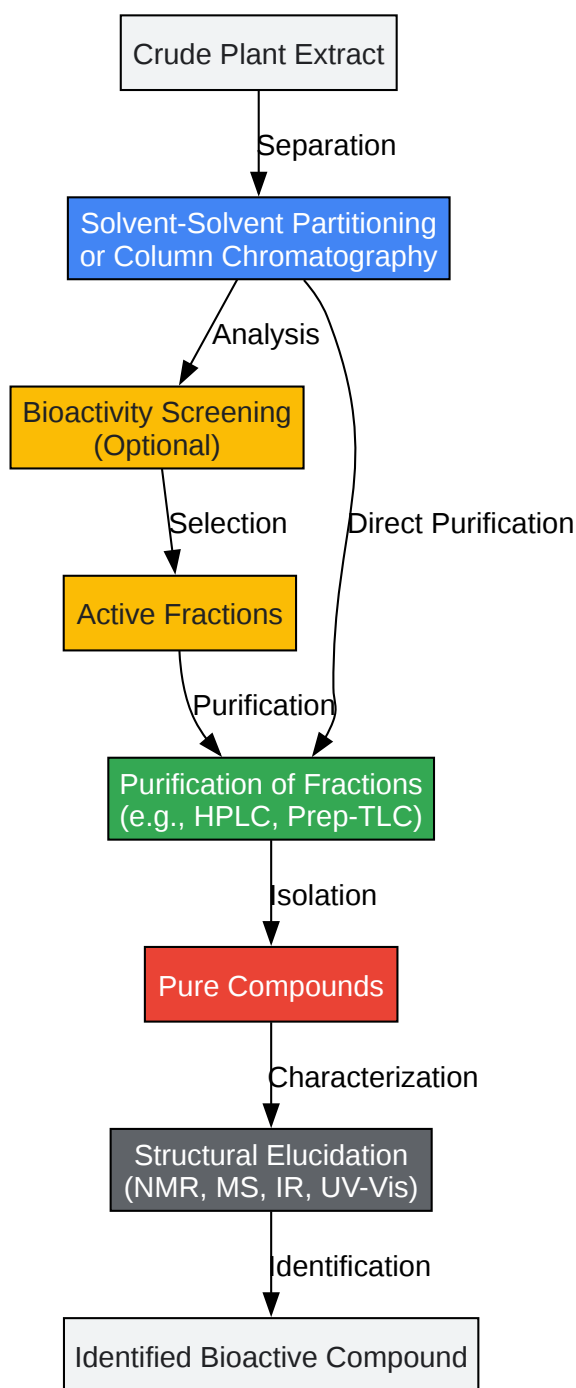


Figure 2: General Logic for Phytochemical Analysis

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Caption: General Logic for Phytochemical Analysis.



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